molecular formula C10H6FNO2 B1340598 8-Fluoroquinoline-3-carboxylic acid CAS No. 71082-53-6

8-Fluoroquinoline-3-carboxylic acid

Cat. No. B1340598
CAS RN: 71082-53-6
M. Wt: 191.16 g/mol
InChI Key: QKUIXNPZATTWNU-UHFFFAOYSA-N
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Description

The research on fluoroquinoline derivatives has been extensive due to their significant antibacterial properties. These compounds, including 8-Fluoroquinoline-3-carboxylic acid derivatives, have been synthesized and evaluated for their potential as antimicrobial agents. The studies have focused on various substitutions at different positions on the quinoline ring to enhance their activity and reduce toxicity .

Synthesis Analysis

The synthesis of these fluoroquinoline derivatives often involves multi-step reactions starting from halogenated benzene or quinoline compounds. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids was achieved from 1,2,3,4-tetrafluoro benzene . Another study reported the synthesis of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives, with a key step being the selective formation of an azide at the C-7 position . Similarly, novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids with cyclopropane-fused substituents were synthesized for treating Gram-positive infections .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of a quinoline ring system with various substituents that influence their biological activity. The configuration and the nature of these substituents, such as cyclopropyl groups, secondary amines, and fatty amides, play a crucial role in determining the compounds' antibacterial efficacy . The absolute configuration of some compounds, like flumequine, has been established through X-ray crystallography and NMR analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include cyclization, azide formation, reduction, and condensation reactions. For example, the synthesis of 8-substituted-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids involved an intramolecular cyclization reaction . The cyclocondensation reaction was used to produce new heterocycles fused onto the 4-oxoquinoline-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these fluoroquinoline derivatives are influenced by their molecular structure. The presence of fluorine atoms and various substituents affects their solubility, stability, and reactivity. These properties are crucial for their biological activity and pharmacokinetic profile. The compounds exhibit a range of activities against different bacterial strains, with some showing promising cytotoxicity against cancer cell lines . The antimycobacterial evaluation of these compounds has shown that certain derivatives have potent in vitro and in vivo activities against Mycobacterium tuberculosis and other strains .

Scientific Research Applications

  • Field : Organic Chemistry
    • Application : Fluoroquinolones are a family of antibacterials . The first drug in the series of quinolones, nalidixic acid, bearing no fluorine atoms, was launched into medicinal practice in 1963 . Structural modification of the quinolone skeleton by incorporating of fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties .
    • Methods : Synthetic approaches to the quinolone system, as well as all kind of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .
    • Results : Due to enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase, fluoroquinolones possess a high antibacterial activity . It is extremely important that fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
    • Application : Carboxylic acids, including “8-Fluoroquinoline-3-carboxylic acid”, can be used in the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
    • Methods : The carboxylic acid group can form a covalent bond with the surface of the nanoparticle or nanostructure, changing its properties .
    • Results : This can lead to the creation of new nanomaterials with unique properties, which can be used in various fields such as medicine, pharmacy, etc .
    • Application : Esters and hydrazides of 6-fluoroquinoline-4-oxo-3-carboxylic acids have been used for modification of the position 3 through the formation of heterocyclic fragments .
    • Methods : This involves incorporating substituents into various positions or by means of annelation .
    • Results : This can lead to the synthesis of a variety of bi- and polycyclic fluoroquinolones .
    • Application : Fluoroquinolones, a family of compounds that includes “8-Fluoroquinoline-3-carboxylic acid”, are used as antibacterials . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
    • Methods : The first drug in the series of quinolones, nalidixic acid, bearing no fluorine atoms, was launched into medicinal practice in 1963 . Structural modification of the quinolone skeleton by incorporating of fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties .
    • Results : Due to enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase, fluoroquinolones possess a high antibacterial activity .
    • Application : Esters and hydrazides of 6-fluoroquinoline-4-oxo-3-carboxylic acids have been used for modification of the position 3 through the formation of heterocyclic fragments .
    • Methods : This involves incorporating substituents into various positions or by means of annelation .
    • Results : This can lead to the synthesis of a variety of bi- and polycyclic fluoroquinolones .

Safety And Hazards

8-Fluoroquinoline-3-carboxylic acid is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

8-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUIXNPZATTWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562888
Record name 8-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinoline-3-carboxylic acid

CAS RN

71082-53-6
Record name 8-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Fluoroquinoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Perez, J Li, F Parlati, M Rouffet, Y Ma… - Journal of medicinal …, 2017 - ACS Publications
… To a solution of 8-fluoroquinoline-3-carboxylic acid (1 g, 5.2 mmol) in DMF (40 mL) was added NaH (0.5 g, 20.8 mmol) and t-BuSH (2.35 mL, 20.8 mmol) under nitrogen atmosphere. …
Number of citations: 74 0-pubs-acs-org.brum.beds.ac.uk

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